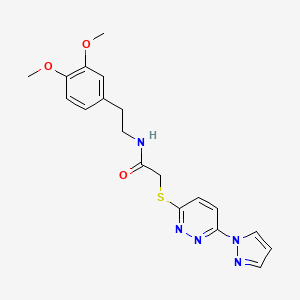
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a pyrazole ring, a pyridazine ring, and a thioether linkage, which may contribute to its bioactivity.
- IUPAC Name : this compound
- Molecular Formula : C19H21N5O3S
- Molecular Weight : 399.5 g/mol
- CAS Number : 1351611-68-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The thioether linkage and the presence of nitrogen-containing heterocycles are often associated with enhanced activity against bacterial strains. For instance, derivatives of pyridazine and pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and function .
Anticancer Properties
Studies have demonstrated that this compound may inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
- Inhibition of Metastasis : Some studies suggest that this compound may inhibit the migration and invasion of cancer cells by modulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models of inflammatory diseases .
The mechanism of action for this compound involves:
- Binding Affinity : The pyrazole and pyridazine rings allow for strong interactions with biological targets through hydrogen bonding and π-stacking.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways relevant to disease processes.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrazolylpyridazine demonstrated that compounds with thioether linkages exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the phenethyl group significantly influenced efficacy .
Study 2: Anticancer Activity
In vitro assays showed that treatment with this compound resulted in a dose-dependent reduction in viability of human breast cancer cells (MCF-7). The mechanism involved apoptosis induction via caspase activation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide | Similar pyrazole-pyridazine core | Antimicrobial | Shows broad-spectrum activity |
| 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetyl-N-(3,4-dichlorophenyl)hydrazine | Different substituents | Anticancer | Enhanced potency against specific cancer types |
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-5-4-14(12-16(15)27-2)8-10-20-18(25)13-28-19-7-6-17(22-23-19)24-11-3-9-21-24/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBZFOLLHCMWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













